2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide” is a complex organic molecule. It has a molecular formula of C29H17N3O4 . The compound is also known by other names such as 2-Phthalimidomethylquinacridone and 2-[(1,3-Dioxoisoindolin-2-yl)methyl]-5,7,12,14-tetrahydro-5,12-diazapentacene-7,14-dione .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves substitution reactions . For instance, melatonin receptor ligands have been synthesized by 2-substitution of melatonin with various groups, including (isoindolin-2-yl)methyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an isoindole ring (a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring), which is part of a larger phthalimide group .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in substitution reactions .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 753.8±60.0 °C and a predicted density of 1.476±0.06 g/cm3 . Its pKa is predicted to be -2.29±0.20 .科学的研究の応用
Synthesis and Chemical Properties
The compound has been a subject of interest in chemical synthesis, especially in the formation of pyrrolopyrazines and pyrazole-acetamide derivatives. For instance, Brimble et al. (1988) described the synthesis of related pyrrolopyrazines, highlighting the compound's relevance in chemical synthesis processes. Similarly, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, demonstrating the compound's utility in creating novel chemical structures (Brimble et al., 1988) (Chkirate et al., 2019).
Antimicrobial Applications
A study by Hossan et al. (2012) explored the antimicrobial potential of derivatives synthesized using this compound. They demonstrated that many of these compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
Therapeutic Applications
Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent acetylcholinesterase inhibitors, suggesting potential therapeutic applications in treating Alzheimer's disease (Umar et al., 2019).
Anticonvulsant Properties
Dawidowski et al. (2020) synthesized a series of 2-aryl-2-(pyridin-2-yl)acetamides and screened them for anticonvulsant activity, indicating potential applications in treating epilepsy (Dawidowski et al., 2020).
Coordination Chemistry
M. Halcrow (2005) reviewed the complex chemistry of derivatives of this compound, including their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Cardiovascular Research
In a study related to cardiovascular health, Hudkins et al. (2011) explored the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists, which could be beneficial for treating attentional and cognitive disorders (Hudkins et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-17(12-25-19(27)14-3-1-2-4-15(14)20(25)28)24-11-16-18(23-10-9-22-16)13-5-7-21-8-6-13/h1-10H,11-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIEBRRUOSCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。